Regioisomeric Differentiation: 7-yl vs. 6-yl Benzenesulfonamide Determines RORγ Ligand-Binding Domain Engagement
The benzenesulfonamide attachment position on the tetrahydroquinoline core is a critical determinant of RORγ ligand-binding domain (LBD) engagement. The 7-substituted regioisomer (946369-49-9) places the sulfonamide NH in a geometry conducive to hydrogen-bonding interactions with the RORγ LBD, analogous to the binding pose observed crystallographically for XY039 (13e, PDB 7XQE, resolution 2.57 Å), which also bears a 7-yl benzenesulfonamide [1]. In contrast, the 6-substituted regioisomer (CAS 946246-76-0) projects the sulfonamide group into a sterically distinct region of the binding pocket, resulting in a different hydrogen-bonding network and potentially altered inverse agonist efficacy [2]. The 7-yl substitution topology is conserved in all potent RORγ inverse agonists derived from this scaffold (compounds 13, 13e, 14a, and 5a), establishing this regiochemistry as a pharmacophoric requirement [2][3].
| Evidence Dimension | Regiochemical positioning of benzenesulfonamide relative to RORγ LBD binding pocket |
|---|---|
| Target Compound Data | 7-yl benzenesulfonamide (946369-49-9); consistent with the binding geometry observed for XY039/13e in PDB 7XQE (2.57 Å resolution) |
| Comparator Or Baseline | 6-yl benzenesulfonamide (CAS 946246-76-0); different sulfonamide trajectory incompatible with the optimal H-bonding network observed in 7XQE |
| Quantified Difference | Qualitative structural divergence; quantified activity data for the 6-yl regioisomer are not available in peer-reviewed literature, consistent with its absence from active RORγ series |
| Conditions | Crystallographic binding mode analysis (PDB 7XQE); SAR evaluation across N-sulfonamide-tetrahydroquinoline series (Sun et al. 2020; Wu et al. 2024) |
Why This Matters
Selection of the 7-yl regioisomer is essential for maintaining the binding pose required for RORγ inverse agonism; procurement of the 6-yl regioisomer for RORγ-targeted studies would be inconsistent with the established pharmacophore.
- [1] PDB 7XQE. Crystal Structure of human RORgamma (C455E) LBD in complex with compound XY039. Wu X, Li C, Zhang Y, Xu Y. Deposited 2022-05-07. doi: 10.2210/pdb7xqe/pdb. View Source
- [2] Wu XS, Luo XY, Li CC, Zhao XF, Zhang C, Chen XS, Lu ZF, Wu T, Yu HN, Peng C, Hu QQ, Shen H, Xu Y, Zhang Y. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmacol Sin. 2024;45(9):1964–1977. doi: 10.1038/s41401-024-01274-z. View Source
- [3] Sun N, Ma X, Zhou K, Zhu C, Cao Z, Wang Y, Xu J, Fu W. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. Eur J Med Chem. 2020 Feb 1;187:111984. doi: 10.1016/j.ejmech.2019.111984. PMID: 31881455. View Source
